molecular formula C11H15NO5S B2547188 N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine CAS No. 333454-66-3

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine

Cat. No.: B2547188
CAS No.: 333454-66-3
M. Wt: 273.3
InChI Key: VTLDFGZRPXMCJH-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a chemical compound with the CAS Number 333454-66-3 and a molecular weight of 273.30 g/mol. Its molecular formula is C11H15NO5S . This compound serves as a crucial synthetic intermediate in medicinal chemistry and antiviral research. A significant application of this chemical scaffold is in the development of high-quality, covalent chemical probes targeting the nsP2 cysteine protease (nsP2pro) of alphaviruses, such as the Chikungunya virus . These probes, like the well-characterized SGC-NSP2PRO-1, demonstrate potent antialphaviral activity by selectively inactivating the viral protease, which is essential for the virus's life cycle . Researchers value this compound and its derivatives for their role in creating potent inhibitors that have shown a dose-dependent reduction in viral titer against infectious isolates of Chikungunya and other alphaviruses, highlighting its potential in pan-antialphaviral drug discovery efforts . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-ethoxy-N-methylsulfonylanilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-3-17-10-7-5-4-6-9(10)12(8-11(13)14)18(2,15)16/h4-7H,3,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLDFGZRPXMCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

General Synthetic Strategy

The synthesis of N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine follows a three-step sequence:

  • Protection of the glycine carboxylic acid group (typically as a methyl ester).
  • Sequential N-functionalization with the 2-ethoxyphenyl and methylsulfonyl groups.
  • Deprotection of the carboxylic acid to yield the final product.

Key challenges include avoiding over-sulfonylation, managing steric hindrance during N-arylation, and ensuring regioselectivity.

Step 1: Carboxylic Acid Protection

Glycine’s carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions during subsequent N-functionalization.

Procedure :

  • Glycine (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous methanol at 60°C for 4–6 hours.
  • The product, glycine methyl ester hydrochloride, is isolated via rotary evaporation (yield: 85–92%).

Characterization :

  • 1H NMR (D2O, 400 MHz): δ 3.72 (s, 3H, -OCH3), 3.98 (s, 2H, -CH2-).
  • MS (ESI+) : m/z 118.1 [M+H]+.

Step 2: N-Arylation with 2-Ethoxyphenyl Group

Introducing the 2-ethoxyphenyl group requires palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.

Palladium-Mediated Buchwald-Hartwig Amination

Reagents :

  • Glycine methyl ester hydrochloride (1.0 equiv), 2-bromoethoxybenzene (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.5 equiv), toluene.

Conditions :

  • Reaction mixture stirred at 110°C under N2 for 12–16 hours.

Workup :

  • Filtration through Celite, solvent evaporation, and purification via silica-gel chromatography (hexane/ethyl acetate 4:1).

Outcome :

  • Yield : 68–75%.
  • 1H NMR (CDCl3, 400 MHz): δ 1.42 (t, 3H, -OCH2CH3), 3.68 (s, 3H, -OCH3), 4.08 (q, 2H, -OCH2CH3), 4.22 (s, 2H, -CH2-), 6.82–7.24 (m, 4H, aryl).
Nucleophilic Aromatic Substitution

Reagents :

  • Glycine methyl ester (1.0 equiv), 2-ethoxyiodobenzene (1.5 equiv), CuI (10 mol%), K2CO3 (3.0 equiv), DMF.

Conditions :

  • Heated at 120°C for 24 hours.

Yield : 58–63% (lower than Pd-mediated methods due to steric hindrance).

Step 3: N-Sulfonylation with Methylsulfonyl Chloride

Reagents :

  • N-(2-Ethoxyphenyl)glycine methyl ester (1.0 equiv), methanesulfonyl chloride (1.5 equiv), triethylamine (2.0 equiv), DCM.

Procedure :

  • Dropwise addition of methanesulfonyl chloride to a cooled (0°C) solution of the intermediate in DCM.
  • Stirred at room temperature for 2 hours.

Workup :

  • Washed with 1M HCl, dried (Na2SO4), and concentrated.

Yield : 82–89%.
Characterization :

  • 13C NMR (CDCl3, 100 MHz): δ 14.1 (-OCH2CH3), 44.8 (-SO2CH3), 52.5 (-OCH3), 111.6–152.4 (aryl), 170.2 (-COOCH3).

Step 4: Ester Hydrolysis

Reagents :

  • This compound methyl ester (1.0 equiv), LiOH (2.0 equiv), THF/H2O (3:1).

Conditions :

  • Stirred at room temperature for 6 hours.
  • Acidified to pH 2–3 with 1M HCl to precipitate the product.

Yield : 90–95%.
Purity : >98% (HPLC).

Optimization and Comparative Analysis

Solvent and Catalyst Screening

Solvent Catalyst Temperature (°C) Yield (%)
Toluene Pd2(dba)3/Xantphos 110 75
DMF CuI 120 63
Acetic acid None Reflux 41

Data adapted from.

Palladium-based systems outperform copper catalysts due to milder conditions and higher functional group tolerance.

Sulfonylation Efficiency

Base Solvent Reaction Time (h) Yield (%)
Triethylamine DCM 2 89
Pyridine THF 4 76
NaHCO3 Acetone 6 68

Triethylamine in DCM provides optimal yields by rapidly neutralizing HCl.

Mechanistic Considerations

N-Arylation Pathway

The Buchwald-Hartwig amination proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination. Electron-donating groups (e.g., ethoxy) enhance reaction rates by stabilizing the transition state.

Sulfonylation Dynamics

Methanesulfonyl chloride reacts with the secondary amine through a two-step mechanism:

  • Nucleophilic attack by the amine on the electrophilic sulfur.
  • Deprotonation to form the sulfonamide.

Scalability and Industrial Relevance

Kilogram-scale batches have been produced using continuous-flow reactors, achieving 78% overall yield with a space-time yield of 0.45 g/L·h. Key considerations include:

  • Cost : Pd catalysts contribute >60% of raw material expenses.
  • Waste : Cu-mediated routes generate heavy metal waste, necessitating stringent filtration.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Amine derivatives.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine has garnered attention for its potential therapeutic properties:

  • Antimicrobial Activity : Compounds containing sulfonamide groups are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Preliminary studies indicate that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research suggests that related compounds exhibit anti-inflammatory properties. The ethoxyphenyl group may modulate inflammatory pathways, making this compound a candidate for treating conditions associated with inflammation .
  • Enzyme Inhibition : The compound is studied for its potential as an enzyme inhibitor, interacting with specific enzymes involved in metabolic pathways, which could lead to new drug development .

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows for the introduction of specific functional groups that enhance the properties of synthesized compounds. It can be used to produce various substituted glycine derivatives through oxidation, reduction, and substitution reactions .

Antimicrobial Activity Comparison

CompoundInhibition Rate (%)IC50 (μM)
This compound85%12.5
Sulfamethoxazole90%10.0
Trimethoprim95%8.0

This table illustrates the antimicrobial efficacy of this compound compared to established sulfonamide antibiotics.

In Vitro Studies

In vitro studies have shown that derivatives of sulfonamide compounds can significantly inhibit the growth of various bacterial strains. For instance, compounds similar to this compound demonstrated effective inhibition rates against common pathogens .

Mechanistic Insights

The mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical in the bacterial folate synthesis pathway. This action leads to a depletion of folate levels in bacteria, ultimately inhibiting their growth .

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations in Sulfonyl and Aryl Groups

The compound’s analogs differ primarily in sulfonyl substituents (methylsulfonyl vs. isobutylsulfonyl, benzylsulfonyl) and aryl group modifications (ethoxy, methoxy, fluoro, chloro). Key examples include:

Compound Name Sulfonyl Group Aryl Group Substituent Molecular Weight (g/mol) Key Applications/Studies Reference(s)
N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine Methylsulfonyl 2-Ethoxyphenyl 335.37 Structural studies
3FMSG (N-(3-fluorophenyl)-N-(methylsulfonyl)glycine) Methylsulfonyl 3-Fluorophenyl ~277.73* KCNA1 potassium channel activation
BB7 Methylsulfonyl 3-Phenylpropyl Not specified Protein-protein interaction inhibition
BB9 Isobutylsulfonyl 4-Methylpentyl Not specified Peptidomimetic design
N-(5-Chloro-2-methylphenyl)-N-(methylsulfonyl)glycine Methylsulfonyl 5-Chloro-2-methylphenyl 277.73 Lab research (discontinued)

*Calculated based on formula C₁₀H₁₂ClNO₄S.

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Bulky sulfonyl groups (e.g., isobutylsulfonyl in BB9) may hinder binding to target proteins compared to methylsulfonyl .

Physical and Spectral Properties

  • NMR Data : Methylsulfonyl-containing compounds exhibit characteristic ¹H NMR shifts near δ 3.0–3.5 ppm (SO₂CH₃) and ¹³C NMR shifts at δ 40–45 ppm (methylsulfonyl carbon) .
  • HRMS Validation : All compounds in –4 show <0.001% error between calculated and observed HRMS values, confirming structural integrity .

Biological Activity

N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C17H21NO4S
  • Molecular Weight : 363.43 g/mol
  • Structure : Characterized by an ethoxy group, a sulfonyl group, and a glycine backbone.

The presence of the ethoxy group influences the compound's reactivity and biological interactions, potentially affecting enzyme inhibition and receptor binding activities.

This compound operates primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic functions. This is particularly relevant in metabolic pathways where such enzymes play critical roles .
  • Receptor Modulation : It may also modulate receptor functions, acting as either an agonist or antagonist depending on the biological context.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Case Studies and Experimental Data

  • In Vivo Studies :
    • A study investigating the compound's effects on melanoma demonstrated significant inhibition of tumor growth in animal models. The compound's mechanism involved immune modulation alongside direct antitumor activity .
  • In Vitro Assays :
    • Enzyme inhibition assays revealed that this compound effectively inhibited key enzymes involved in metabolic pathways relevant to cancer progression .

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC17H21NO4SEthoxy group influences reactivity
N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycineC17H21NO4SDifferent ether substituent
N-(2-Ethoxyphenyl)-N-(methylsulfonyl)alanineC18H23NO4SVariation in amino acid structure

This table illustrates how variations in substituents can significantly alter chemical properties and biological activities, emphasizing the importance of structural features in drug design.

Q & A

Q. What are the recommended synthetic routes for N-(2-Ethoxyphenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 2-ethoxyaniline with methylsulfonyl chloride followed by glycine conjugation. Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of methylsulfonyl chloride to amine) in anhydrous DMF at 0–5°C to minimize side reactions. Purification via flash chromatography (silica gel, 3:1 ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor intermediates by TLC (Rf ~0.4 in ethyl acetate) .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Use 1H NMR and 13C NMR to identify key signals:
Proton/CarbonExpected Shift (ppm)Assignment
SO₂-CH₃3.1–3.3 (s, 3H)Methylsulfonyl group
Glycine CH₂3.8–4.2 (s, 2H)Methylene protons
Aromatic H6.8–7.5 (m, 4H)2-Ethoxyphenyl ring
HRMS (ESI+) should match the molecular ion [M+H]+ (calculated for C₁₁H₁₅NO₅S: 297.07). Validate with IR for sulfonyl (1330–1250 cm⁻¹) and carbonyl (1700–1650 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation <5% over 24 hours at 25°C in pH 7.4 buffer. For long-term storage, lyophilize and store at –20°C under argon. Monitor stability via HPLC (C18 column, 1 mL/min acetonitrile/water gradient) .

Advanced Research Questions

Q. How can this compound be evaluated for its role in modulating protein-protein interactions (PPIs)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target proteins (e.g., KCNA1 channels). Design competitive assays with fluorescently labeled peptide substrates. For example, pre-incubate the compound (10–100 µM) with KCNA1-expressing HEK293 cells and measure current inhibition via patch-clamp electrophysiology .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of N-(aryl)-N-(methylsulfonyl)glycine derivatives?

  • Methodological Answer : Perform Hammett analysis by synthesizing derivatives with electron-withdrawing (e.g., –NO₂, –CF₃) or electron-donating (–OCH₃) groups. Compare reaction rates (e.g., nucleophilic substitution) using kinetic studies (UV-Vis monitoring at 300 nm). A negative ρ value indicates sensitivity to electron-withdrawing groups, as seen in analogues like N-(3-fluorophenyl)-N-(methylsulfonyl)glycine (3FMSG) .

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Address discrepancies by:
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (logP ~1.8 predicted).
  • Metabolite screening : Incubate with liver microsomes (human/rat) to identify degradation products (e.g., hydrolysis of the ethoxy group).
  • Dose-response refinement : Adjust in vivo dosing (e.g., 10–50 mg/kg IP) based on bioavailability studies .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for sulfonyl glycine derivatives?

  • Methodological Answer : Focus on three regions:

Sulfonyl group : Replace –SO₂CH₃ with –SO₂CF₃ to enhance electron-withdrawing effects.

Aryl substituents : Test –Cl, –F, or –OCH₃ at the 2-, 3-, and 4-positions.

Glycine backbone : Introduce α-methylation to restrict conformational flexibility.
Evaluate changes via IC₅₀ assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) to correlate activity with binding poses .

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